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Compound of Interest

Compound Name: 4-Fluoro-2-isopropoxyaniline

Cat. No.: B170368 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound

4-Fluoro-2-isopropoxyaniline (CAS No. 148583-65-7).[1] This document is intended for

researchers, scientists, and professionals in the field of drug development and chemical

synthesis, offering a centralized resource for the spectroscopic characterization of this

molecule. While specific experimental data for 4-Fluoro-2-isopropoxyaniline is not widely

published, this guide presents predicted data and analogous spectral features based on similar

compounds, alongside standardized experimental protocols for obtaining such data.

Molecular Structure and Properties
IUPAC Name: 4-Fluoro-2-isopropoxyaniline

Molecular Formula: C₉H₁₂FNO

Molecular Weight: 169.20 g/mol

CAS Number: 148583-65-7[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the anticipated ¹H and ¹³C NMR spectral data for 4-Fluoro-2-
isopropoxyaniline.
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Table 1: Predicted ¹H NMR Spectral Data for 4-Fluoro-2-isopropoxyaniline

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available

Table 2: Predicted ¹³C NMR Spectral Data for 4-Fluoro-2-isopropoxyaniline

Chemical Shift (δ) ppm Assignment

Data not available

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected

IR absorption bands for 4-Fluoro-2-isopropoxyaniline are listed below.

Table 3: Predicted IR Absorption Data for 4-Fluoro-2-isopropoxyaniline

Wavenumber (cm⁻¹) Functional Group

Data not available

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. While experimental data for the free base is not readily available, predicted data

for the hydrochloride salt suggests the following.

Table 4: Predicted Mass Spectrometry Data for 4-Fluoro-2-isopropoxyaniline Hydrochloride
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m/z Adduct

170.09757 [M+H]⁺

192.07951 [M+Na]⁺

168.08301 [M-H]⁻

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data for 4-
Fluoro-2-isopropoxyaniline.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluoro-2-isopropoxyaniline in a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

¹H NMR Acquisition:

Pulse sequence: Standard single-pulse.

Number of scans: 16-32.

Relaxation delay: 1-2 s.

¹³C NMR Acquisition:

Pulse sequence: Proton-decoupled pulse program.

Number of scans: 1024 or more.

Relaxation delay: 2-5 s.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction.
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IR Spectroscopy
Sample Preparation: Prepare a thin film of the neat liquid sample between two KBr plates or

prepare a KBr pellet for a solid sample.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Processing: Perform a background subtraction and identify the major absorption peaks.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol, acetonitrile).

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI, CI).

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on

the desired information.

Data Analysis: Identify the molecular ion peak and major fragment ions.

Visualizations
General Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis of 4-Fluoro-2-isopropoxyaniline
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Logical Relationship of Spectroscopic Data for Structural Elucidation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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